Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one
Description
Spiro[azetidine-2,2’-bicyclo[221]heptane]-4-one is a unique spirocyclic compound characterized by its rigid bicyclic structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
spiro[azetidine-4,2'-bicyclo[2.2.1]heptane]-2-one |
InChI |
InChI=1S/C9H13NO/c11-8-5-9(10-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
InChI Key |
IFMSPZUKCPZFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23CC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. The rigidity and unique geometry of the compound allow it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a similar azetidine ring but different overall structure.
Spiro-pyrrolidine: Contains a pyrrolidine ring and exhibits different chemical properties.
Spiro-indol(one): Features an indole ring and is known for its biological activity.
Spiro-pyran: Contains a pyran ring and is used in various chemical applications.
Uniqueness
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
